molecular formula C10H8F2O B14039970 2-Cyclopropyl-3,5-difluorobenzaldehyde

2-Cyclopropyl-3,5-difluorobenzaldehyde

Cat. No.: B14039970
M. Wt: 182.17 g/mol
InChI Key: BTPXEIBAUWVLLT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3,5-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a benzene ring, along with an aldehyde functional group. This compound is typically a pale-yellow to yellow-brown liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3,5-difluorobenzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-cyclopropyl-3,5-difluorobenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to form the aldehyde . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of oxidizing agent and solvent can be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Cyclopropyl-3,5-difluorobenzoic acid.

    Reduction: 2-Cyclopropyl-3,5-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-3,5-difluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3,5-difluorobenzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropyl and fluorine substituents can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-3,5-difluorobenzaldehyde is unique due to the combination of the cyclopropyl group and two fluorine atoms on the benzene ring. This combination can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

2-cyclopropyl-3,5-difluorobenzaldehyde

InChI

InChI=1S/C10H8F2O/c11-8-3-7(5-13)10(6-1-2-6)9(12)4-8/h3-6H,1-2H2

InChI Key

BTPXEIBAUWVLLT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2F)F)C=O

Origin of Product

United States

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